molecular formula C8H8F3N3O2 B129233 Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 149771-09-5

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B129233
M. Wt: 235.16 g/mol
InChI Key: OUACXMUEZBQRBJ-UHFFFAOYSA-N
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Patent
US07563797B2

Procedure details

Sodium ethoxide (2 eq, 83.8 mmol, 5.7 g) was added in one portion to a solution of guanidine hydrochloride (4 g, 41.9 mmol) in absolute ethanol (100 ml) and the resulting mixture was stirred at ambient temperature for 1 hour. A dichloromethane solution of 3-methoxy-2-(2,2,2-trifluoro-acetyl)-acrylic acid ethyl ester was then added and the mixture was stirred at ambient temperature for an additional 20 hours. The solvent was then removed by evaporation, water was added to the residue, and the mixture was stirred vigorously for 2 hours then allowed to stand at room temperature. The resulting solid was isolated by filtration, washed with water then dried in vacuo to afford 6.10 g (62% yield) of 2-amino-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester. m/z (M+H)=236.2.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-methoxy-2-(2,2,2-trifluoro-acetyl)-acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].Cl.[NH2:6][C:7]([NH2:9])=[NH:8].ClCCl.[CH2:13]([O:15][C:16](=[O:27])[C:17]([C:21](=O)[C:22]([F:25])([F:24])[F:23])=[CH:18]OC)[CH3:14]>C(O)C>[CH2:13]([O:15][C:16]([C:17]1[C:21]([C:22]([F:23])([F:24])[F:25])=[N:8][C:7]([NH2:9])=[N:6][CH:18]=1)=[O:27])[CH3:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
3-methoxy-2-(2,2,2-trifluoro-acetyl)-acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=COC)C(C(F)(F)F)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for an additional 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation, water
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.